2-Chloro-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
Description
2-Chloro-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a chloroacetamide derivative featuring a pyrazine ring substituted with a methylsulfanyl group at the 3-position and an acetamide moiety at the 2-position. The compound’s synthesis typically involves S-alkylation reactions, as seen in related acetamide derivatives (e.g., the preparation of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide via intermediate 2-chloro-N-(pyrazin-2-yl)acetamide) . Chloroacetamides are a well-studied class of compounds, widely utilized in agrochemicals and pharmaceuticals due to their bioactivity, particularly as herbicides and enzyme inhibitors.
Properties
IUPAC Name |
2-chloro-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3OS/c1-14-8-6(10-2-3-11-8)5-12-7(13)4-9/h2-3H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMRWSJDQYYFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetamide with 3-methylsulfanyl-pyrazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of N-substituted acetamides.
Scientific Research Applications
2-Chloro-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Features and Substituent Effects
The biological activity of chloroacetamides is highly dependent on substituents attached to the nitrogen atom and the aromatic/heterocyclic moiety. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives
Key Observations:
- Heterocyclic Influence : The pyrazine ring in the target compound contrasts with the quinazoline group in 2-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide . Quinazoline derivatives are often explored for kinase inhibition due to their planar aromatic structure, while pyrazine-based compounds may exhibit distinct binding profiles .
- Substituent Effects: The methylsulfanyl group in the target compound introduces sulfur-based hydrophobicity, which could enhance membrane permeability compared to alachlor’s methoxymethyl group.
- Agrochemical Applications : Alachlor and pretilachlor highlight the importance of substituent flexibility. Pretilachlor’s propoxyethyl chain improves selectivity in aquatic environments, a feature absent in the target compound but relevant for future optimization .
Biological Activity
2-Chloro-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a chloro group and a pyrazinyl moiety contributes to its unique reactivity and biological properties. The compound is characterized by its ability to participate in nucleophilic substitution reactions due to the reactive chlorine atom, which acts as a good leaving group.
Antimicrobial Activity
Recent research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism likely involves interference with bacterial cell wall synthesis or function.
| Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 4 | Comparable to Norfloxacin (MIC = 2) |
| Escherichia coli | 8 | Better than Chloromycin (MIC = 7) |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated significant cytotoxicity, leading to cell apoptosis at concentrations below those required for normal cells.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF7 | 12.5 | Induces apoptosis |
| HCT116 | 10.0 | Cell cycle arrest |
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could modulate enzyme activity, leading to the observed antimicrobial and anticancer effects.
Comparative Analysis
The unique structural features of this compound differentiate it from other pyrazine derivatives. For instance, compounds such as 2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-acetamide share similarities but lack the specific chloro and methylsulfanyl groups that enhance biological activity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C9H12ClN3OS | Contains chloro and methylsulfanyl groups |
| N-(5-Chloro-benzothiophen-3-ylmethyl)-acetamide | C22H23Cl2N5O2S | More complex structure with multiple rings |
| 2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-acetamide | C10H14N4O | Lacks chloro group |
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazine derivatives, including our compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound had a lower MIC against resistant strains compared to traditional antibiotics .
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound on various cancer cell lines showed promising results. The study found that it induced significant apoptosis in MCF7 cells, suggesting potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
